Bitolterol

Description

This compound mesylate was used to treat bronchospasms in asthma and COPD. It is a beta-2-adrenergic receptor agonist. This compound was withdrawn from the market by Elan Pharmaceuticals in 2001.

This compound is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, this compound is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for airway obstruction.

RN given refers to parent cpd; structure

See also: this compound Mesylate (active moiety of).

Properties

IUPAC Name |

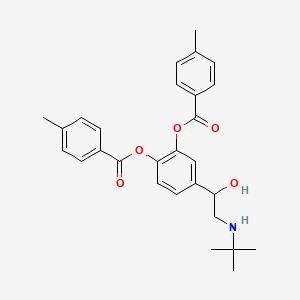

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGVEKPRDOIXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30392-41-7 (methanesulfonate salt) | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022683 | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30392-40-6 | |

| Record name | Bitolterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30392-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitolterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitolterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitolterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bitolterol Prodrug Hydrolysis to Colterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the prodrug bitolterol to its active metabolite, colterol. It includes a detailed examination of the enzymatic conversion, the subsequent signaling pathway of the active drug, relevant quantitative data, and detailed experimental protocols.

Introduction

This compound is a bronchodilator that was used for the management of asthma and other reversible obstructive airway diseases.[1][2] It is a prodrug, meaning it is administered in an inactive form and is converted to its active form, colterol (N-t-butylarterenol), within the body.[2][3] This conversion is primarily achieved through hydrolysis by esterase enzymes, which are found in high concentrations in the lung tissue.[1] The prodrug design of this compound offers the advantage of targeted drug delivery to the lungs, minimizing systemic side effects.

The Hydrolysis of this compound to Colterol

The activation of this compound is a critical step in its therapeutic action. The process involves the enzymatic cleavage of the two p-toluate ester groups from the this compound molecule, releasing the active catecholamine, colterol.

Enzymatic Conversion

The hydrolysis of this compound is catalyzed by esterases, a class of hydrolase enzymes that split esters into an acid and an alcohol. Carboxylesterases are a prominent family of esterases involved in drug metabolism. In the case of this compound, these enzymes are particularly abundant in the lung, the target organ for its therapeutic effect. This localized conversion contributes to the drug's favorable safety profile by limiting the systemic exposure to the active compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of this compound and its active metabolite, colterol.

Pharmacokinetic Parameters

| Parameter | Human | Dog | Reference(s) |

| Peak Plasma Radioactivity (ng equivalents of [3H]this compound/ml) | 180 ± 18 | 144 ± 23 | |

| Time to Peak Plasma Radioactivity (hr) | 0.5 - 2 | 0.5 - 2 | |

| Intact [3H]this compound in Plasma at 1.0 hr (%) | 1 | - | |

| Recovery of Radioactivity in Urine (0-72 hr) (%) | 86 | 58 | |

| Recovery of Radioactivity in Feces (0-72 hr) (%) | 8.1 | 23 | |

| Intact [3H]this compound in Lung at 4.5 hr after IV admin (%) | - | 26 - 46 | |

| Intact [3H]this compound in Lung at 4.5 hr after intraduodenal admin (%) | - | 4 - 14 |

Clinical Efficacy of Inhaled this compound

| Parameter | This compound | Albuterol | Placebo | Reference(s) |

| Onset of Bronchodilation | < 5 minutes | < 5 minutes | - | |

| Duration of Action | Up to 8 hours | ~5 hours | - | |

| Maximum Mean Increase in FEV1 (%) | 46-50 (at 1.0-3.0 mg doses) | Comparable to this compound | - | |

| Significant Bronchodilator Effects | Up to 6 hours | Up to 4 hours | - | |

| Significant Effects on Airway Reactivity | Up to 4 hours | Up to 2 hours | - |

Mechanism of Action: Colterol Signaling Pathway

Once hydrolyzed from this compound, colterol acts as a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a Gs protein-coupled receptor signaling cascade, leading to bronchodilation.

The binding of colterol to the β2-adrenergic receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and, consequently, bronchodilation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound hydrolysis.

In Vitro Hydrolysis of this compound in Lung Tissue Homogenate

Objective: To determine the rate of hydrolysis of this compound to colterol in lung tissue.

Materials:

-

This compound mesylate

-

Colterol hydrochloride (as a standard)

-

Human or animal lung tissue

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Tissue homogenizer

-

Incubator or water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Tissue Homogenate Preparation:

-

Excise fresh lung tissue and wash with ice-cold buffer to remove excess blood.

-

Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).

-

Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford or BCA).

-

-

Incubation:

-

Pre-warm the lung S9 fraction to 37°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding a small volume of the this compound stock solution to the S9 fraction to achieve the desired final concentration (e.g., 1-100 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sample Collection and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

Quantify the concentrations of this compound and colterol using a validated HPLC-MS/MS method with appropriate calibration standards.

-

-

Data Analysis:

-

Plot the concentration of this compound and colterol as a function of time.

-

Calculate the rate of hydrolysis and, if multiple substrate concentrations are tested, determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Experimental Workflow for Prodrug Tissue Distribution and Hydrolysis Study

Conclusion

This compound serves as an effective prodrug for the targeted delivery of the active β2-adrenergic agonist, colterol, to the lungs. Its localized hydrolysis by esterases minimizes systemic side effects, offering a favorable therapeutic window for the treatment of bronchospastic diseases. The understanding of its hydrolysis kinetics, the subsequent signaling pathway of colterol, and the application of robust experimental protocols are crucial for the development and evaluation of similar targeted therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field of drug development, summarizing the core technical aspects of this compound's mechanism of action.

References

Bitolterol Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol is a selective β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key feature of this compound's design is its functioning as a prodrug, which is metabolized in the body to its active form, Colterol (N-tert-butylarterenol).[1][2][3] This bioconversion is central to its pharmacological profile, conferring a longer duration of action and an improved therapeutic index compared to its parent catecholamine. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a detailed overview of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship

The chemical structure of this compound is the di-p-toluate ester of Colterol. The key structural features influencing its activity are:

-

The Catechol Moiety: The 3,4-dihydroxybenzene group is essential for potent agonist activity at adrenergic receptors.

-

Esterification: The esterification of the catechol hydroxyl groups with p-toluic acid to form this compound is the critical modification. This masks the polar catechol group, increasing the lipophilicity of the molecule. This increased lipophilicity is thought to enhance its absorption and distribution into tissues, including the lungs.

-

Hydrolysis: In vivo, esterases cleave the ester bonds, releasing the active metabolite, Colterol. This slow, sustained release of Colterol is responsible for the prolonged duration of action of this compound.

-

The N-tert-butyl Group: The bulky tert-butyl group on the nitrogen atom confers selectivity for the β2-adrenergic receptor over the β1 subtype. This is a common feature in many selective β2-agonists and is crucial for minimizing cardiac side effects.

The prodrug strategy employed with this compound offers two significant advantages:

-

Prolonged Duration of Action: By slowly releasing the active Colterol, a longer therapeutic effect is achieved compared to direct administration of the rapidly metabolized Colterol.

-

Enhanced β2-Selectivity: The esterified form, this compound, appears to have a greater selectivity for β2-adrenergic receptors than Colterol itself, contributing to a better safety profile.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative and qualitative data for this compound, its active metabolite Colterol, and other relevant β2-adrenergic agonists for comparison. While specific Ki and EC50 values for this compound and Colterol are not consistently reported in publicly available literature, their relative activities are well-characterized.

| Compound | β2 Receptor Binding Affinity (Ki) | Adenylyl Cyclase Activation (EC50) | In Vivo Bronchodilator Potency (ED50) | Duration of Action | β2-Selectivity |

| This compound | Low (as a prodrug) | Low (as a prodrug) | High | Long | High |

| Colterol | High | High | High | Short | Moderate |

| Isoproterenol | High | High | High | Short | Non-selective |

| Albuterol | Moderate | Moderate | Moderate | Moderate | High |

| Salmeterol | High | High | High | Very Long | Very High |

Experimental Protocols

β-Adrenergic Receptor Binding Assay

This assay determines the binding affinity of a compound for the β2-adrenergic receptor. A common method is a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., guinea pig lung).

-

Radioligand: [125I]-Iodocyanopindolol or [3H]-CGP 12177.

-

Non-labeled competitor ligand (the test compound, e.g., Colterol).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Thaw the membrane preparation on ice.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

To these tubes, add increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol) to a set of control tubes.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β2-adrenergic receptor signaling pathway.

Materials:

-

Membrane preparations from cells or tissues expressing β2-adrenergic receptors.

-

Test compound (e.g., Colterol) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM GTP, pH 7.4).

-

cAMP standard solutions.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Thaw the membrane preparation on ice.

-

In a series of tubes, add the membrane preparation.

-

Add increasing concentrations of the test compound to the tubes.

-

Initiate the enzymatic reaction by adding the assay buffer containing ATP and GTP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 N HCl or by heating).

-

Centrifuge the tubes to pellet the membranes.

-

Collect the supernatant containing the generated cAMP.

-

Quantify the amount of cAMP in the supernatant using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration of the test compound against the amount of cAMP produced to generate a dose-response curve.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

In Vivo Bronchodilator Activity Assay (Guinea Pig Model)

This assay evaluates the ability of a compound to protect against bronchoconstriction in a live animal model.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., urethane).

-

Bronchoconstrictor agent (e.g., histamine or acetylcholine).

-

Test compound (e.g., this compound) for administration (e.g., via inhalation or intravenous injection).

-

Whole-body plethysmograph to measure airway resistance.

Procedure:

-

Anesthetize the guinea pig.

-

Place the animal in a whole-body plethysmograph to monitor respiratory parameters.

-

Administer the test compound at various doses.

-

After a set period, challenge the animal with an aerosol of the bronchoconstrictor agent.

-

Measure the changes in airway resistance or the severity of the bronchoconstrictive response.

-

The dose of the test compound that provides 50% protection against the bronchoconstrictor-induced response (ED50) is determined.

-

The duration of action can be assessed by varying the time between drug administration and the bronchoconstrictor challenge.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and the general workflows for the experimental protocols described above.

Caption: this compound's signaling pathway.

References

- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Bitolterol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol is a selective β2-adrenergic receptor agonist that has been utilized as a bronchodilator for the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, this compound is the di-4-toluate ester of N-tert-butylarterenol (Colterol).[1] It functions as a prodrug, undergoing hydrolysis by esterases in the body to release its active metabolite, Colterol.[1][3] This targeted delivery and activation mechanism enhances its therapeutic index. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its active metabolite, Colterol, followed by an esterification reaction.

Synthesis of Colterol (N-tert-butylarterenol)

A common route for the synthesis of Colterol involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with tert-butylamine.

Experimental Protocol: Synthesis of Colterol

-

Reaction Setup: To a solution of 3,4-dihydroxy-α-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an excess of 40% aqueous tert-butylamine (approximately 6-7 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 50°C for 2.5 hours. Following the heating period, allow the mixture to stand at room temperature for an additional 20 hours.

-

Work-up and Purification: The resulting precipitate, which is the hydrochloride salt of the intermediate aminoketone (adrenalone), is collected by vacuum filtration and washed with chilled ethanol. The intermediate is then reduced to Colterol.

Table 1: Quantitative Data for the Synthesis of the Intermediate Adrenalone Hydrochloride

| Parameter | Value |

| Starting Material | 3,4-dihydroxy-α-chloroacetophenone |

| Reagent | 40% aqueous methylamine (used as an analog for tert-butylamine in the cited procedure) |

| Solvent | Ethanol |

| Reaction Temperature | 50°C |

| Reaction Time | 2.5 hours heating, 20 hours at room temperature |

| Product | Adrenalone hydrochloride |

| Yield | 70% |

Note: The cited patent uses methylamine; however, the procedure is analogous for the synthesis of the N-tert-butyl derivative.

Synthesis of this compound via Esterification of Colterol

This compound is synthesized by the esterification of the hydroxyl groups of Colterol with p-toluoyl chloride.

Experimental Protocol: Esterification of Colterol

-

Reaction Setup: Dissolve Colterol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 equivalents) to act as an acid scavenger.

-

Reagent Addition: Cool the solution in an ice bath and add p-toluoyl chloride (2.1 equivalents) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, a mild acid solution (e.g., dilute HCl) to remove excess base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a similar synthetic strategy, involving the preparation of a substituted phenylethanolamine core, followed by esterification with various carboxylic acid derivatives. For example, analogs can be created by:

-

Varying the ester groups: Instead of p-toluoyl chloride, other aroyl chlorides or aliphatic acid chlorides can be used in the esterification step to modify the pharmacokinetic and pharmacodynamic properties of the resulting prodrug.

-

Modifying the amine substituent: The tert-butyl group on the amine can be replaced with other alkyl or arylalkyl groups by using a different primary amine in the initial synthesis of the Colterol analog.

Signaling Pathway of this compound (via Colterol)

As a β2-adrenergic agonist, the active metabolite of this compound, Colterol, exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.

References

- 1. This compound | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Bitolterol Mesylate Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitolterol, a β2-adrenergic receptor agonist, was formerly utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). It is a prodrug that undergoes hydrolysis by esterases to its active form, colterol.[1][2] Though withdrawn from the market, a comprehensive understanding of the physicochemical and pharmacological differences between its salt and free base forms remains crucial for researchers in the field of drug development and formulation.[3][4] This technical guide provides a detailed comparative analysis of this compound mesylate and this compound free base, focusing on their core characteristics. This document synthesizes available data on their physicochemical properties, outlines relevant experimental protocols for their characterization, and illustrates key biological pathways and experimental workflows.

Physicochemical Properties

The selection of a salt form over a free base is a critical decision in drug development, profoundly influencing a drug's solubility, stability, and bioavailability. While extensive comparative experimental data for this compound is limited, this section compiles available information to facilitate a comparative understanding.

General Characteristics

| Characteristic | This compound Mesylate | This compound Free Base |

| Chemical Name | [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate;methanesulfonic acid[5] | [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |

| CAS Number | 30392-41-7 | 30392-40-6 |

| Molecular Formula | C29H35NO8S | C28H31NO5 |

| Molecular Weight | 557.7 g/mol | 461.56 g/mol |

| Appearance | White crystalline powder | Pale Beige Solid |

Solubility

Solubility is a key determinant of a drug's dissolution rate and subsequent absorption. Generally, the salt form of a drug exhibits higher aqueous solubility than its free base.

| Solvent | This compound Mesylate | This compound Free Base |

| Water | Data not available | 0.00048 mg/mL (Predicted) |

| DMSO | Soluble | Data not available |

Note: The water solubility of the free base is a predicted value and should be confirmed experimentally.

Thermal Properties

The melting point is a crucial indicator of a compound's purity and solid-state stability.

| Property | This compound Mesylate | This compound Free Base |

| Melting Point (°C) | 170-172 | Data not available |

Pharmacokinetics and Pharmacodynamics

This compound is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, colterol, within the body. This conversion is facilitated by esterases, which are abundant in the lungs. This targeted activation is designed to minimize systemic side effects. The primary pharmacological action of colterol is to stimulate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and comparison of this compound mesylate and its free base. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (this compound mesylate or free base) to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate buffer at various pH levels).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration versus time. Equilibrium solubility is determined when the concentration reaches a plateau.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the chemical stability of a drug substance under various stress conditions.

Protocol:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance.

-

-

Standard and Sample Preparation: Prepare standard solutions of known concentrations and sample solutions from the stability study.

-

Forced Degradation Study: Expose the drug substance (both salt and free base) to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 60°C), and photostability (e.g., ICH-compliant light exposure).

-

Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the main peak area.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Beta-2 Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor. A competition binding assay is commonly employed.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human β2-adrenergic receptor.

-

Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [3H]dihydroalprenolol ([3H]DHA), is used.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or its active metabolite, colterol).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the Ki (inhibitory constant).

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound, as a β2-adrenergic agonist, initiates a signaling cascade upon binding to its receptor, leading to bronchodilation.

Experimental Workflow for Comparative Solubility Analysis

A logical workflow is essential for the systematic comparison of the solubility of the mesylate salt and the free base.

Workflow for Stability Comparison

Assessing the relative stability of the salt and free base forms under stress conditions is a critical component of preformulation studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 30392-40-6 [amp.chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Mesylate | C29H35NO8S | CID 35329 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Metabolism of Bitolterol in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol is a bronchodilator that was used in the management of asthma and other obstructive airway diseases. It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent.[1][2] This targeted activation within the lung tissue is a key aspect of its pharmacological profile, designed to maximize local efficacy while minimizing systemic side effects. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the processes within lung tissue.

Core Concept: Esterase-Mediated Activation

The primary metabolic pathway for this compound in the lung is hydrolysis, a reaction catalyzed by esterase enzymes.[1][3] The lung is known to have high concentrations of these enzymes, facilitating the efficient conversion of this compound to its active form, colterol (N-t-butylarterenol).[3] This biotransformation is crucial for the bronchodilatory effects of the drug.

Metabolic Pathway

The metabolic activation of this compound is a single-step hydrolysis reaction.

References

- 1. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological disposition and metabolism of (3H)this compound in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Bitolterol: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the pharmacokinetics of bitolterol, a short-acting β2-adrenergic receptor agonist, in various animal models. This compound, a prodrug, is hydrolyzed by esterases to its active metabolite, colterol (N-t-butylarterenol), which is responsible for its bronchodilator effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by experimental data and methodologies from preclinical studies.

Absorption and Distribution

This compound is readily absorbed after oral and intraduodenal administration in animal models.[3] Studies in dogs have shown that the time to reach maximum plasma radioactivity concentration ranges from 0.5 to 2 hours.[3] A key characteristic of this compound is its preferential distribution and retention in lung tissue, which is attributed to its prolonged bronchodilator activity.[3] This targeted lung delivery is a result of the slow release and subsequent hydrolysis of the ester to the active compound, colterol.

In dogs, following intravenous administration of radiolabeled this compound, the concentration of radioactivity was found to be significantly higher in the lung tissue compared to other organs. After 4.5 hours, intact this compound accounted for 26% to 46% of the total radioactivity in the lungs after intravenous dosage, and 4% to 14% after intraduodenal administration. Similarly, in rats, radioactivity from tritium-labeled this compound was preferentially retained in the lungs compared to the heart and blood following intravenous administration.

Quantitative Data on Absorption and Distribution

| Parameter | Animal Model | Route of Administration | Dose | Value | Citation |

| Peak Plasma Radioactivity | Dog | Oral/Intraduodenal | 200 µg/kg | 144 ± 23 ng equivalents of [3H]this compound/ml | |

| Time to Peak Plasma Radioactivity | Dog | Oral/Intraduodenal | 200 µg/kg | 0.5 - 2 hours | |

| Intact [3H]this compound in Lung (at 4.5 hr) | Dog | Intravenous | Not Specified | 26 - 46% of total tissue radioactivity | |

| Intact [3H]this compound in Lung (at 4.5 hr) | Dog | Intraduodenal | Not Specified | 4 - 14% of total tissue radioactivity |

Metabolism

This compound is extensively metabolized, primarily through hydrolysis by esterases found in various tissues, including the small intestine, liver, and plasma, to its active metabolite, colterol (also referred to as N-t-butylarterenol or tBA). Colterol is a potent β2-adrenoceptor agonist.

The metabolism of colterol proceeds via two main pathways:

-

Conjugation: Formation of glucuronide and sulfate conjugates.

-

3-O-methylation: Catalyzed by catecholamine-O-methyltransferase (COMT) to form N-t-butylmetarterenol.

Studies in both rats and dogs have revealed similar patterns of urinary metabolites, consisting of free and conjugated forms of both colterol and its 3-O-methylated metabolite. It has been noted that colterol is a substrate for COMT but not for monoamine oxidase (MAO).

Excretion

The primary route of excretion of this compound and its metabolites is through the urine. However, the route of administration can influence the excretion profile.

In dogs, over a 72-hour period, 58% of the administered radioactive dose was recovered in the urine and 23% in the feces. In rats, after oral and intravenous administration of [3H]this compound, 65% and 79% of the radioactivity was excreted in the urine, respectively, with 24% of the dose found in the feces over 72 hours. Parenteral administration in rats led to approximately equal amounts of radioactivity in the urine and feces, with about half the dose being excreted in the bile, mainly as glucuronides.

The major radioactive components found in the feces were intact this compound and colterol.

Quantitative Data on Excretion

| Parameter (% of Dose) | Animal Model | Route of Administration | Urine (0-72 hr) | Feces (0-72 hr) | Citation |

| Radioactivity Recovery | Dog | Oral/Intraduodenal | 58% | 23% | |

| Radioactivity Recovery | Rat | Oral | 65% | 24% | |

| Radioactivity Recovery | Rat | Intravenous | 79% | 24% | |

| Radioactivity Recovery | Rat | Intraperitoneal/Intravenous | ~50% | ~50% |

Experimental Protocols

The following section details the typical methodologies employed in the pharmacokinetic studies of this compound in animal models, based on the cited literature.

Animals and Housing

-

Species: Male Sprague-Dawley rats and mongrel dogs of both sexes have been commonly used.

-

Housing: Animals are typically housed in individual metabolism cages to allow for the separate collection of urine and feces. They are generally provided with food and water ad libitum.

Drug Administration

-

Formulation: For oral and intraduodenal administration, this compound is often dissolved or suspended in a suitable vehicle such as water or a solution of polysorbate 80. For intravenous administration, it is dissolved in saline.

-

Dosing: Radiolabeled this compound (e.g., [3H]this compound) is used to facilitate the tracking of the drug and its metabolites. Doses have ranged from 70 µg/kg in human studies to 200 µg/kg in dogs.

-

Routes of Administration:

-

Oral (p.o.): Administered by gavage.

-

Intravenous (i.v.): Injected into a suitable vein, such as the femoral vein.

-

Intraduodenal (i.d.): Administered directly into the duodenum.

-

Intraperitoneal (i.p.): Injected into the peritoneal cavity.

-

Sample Collection

-

Blood: Serial blood samples are collected from a cannulated artery or vein (e.g., jugular vein) at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Collected at various intervals (e.g., 0-4, 4-8, 8-24, 24-48, 48-72 hours) post-administration.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., lung, heart, liver, kidney) are excised, weighed, and homogenized for analysis.

Analytical Methods

-

Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

-

Chromatographic Separation: Metabolite profiling is performed using techniques such as paper chromatography or high-performance liquid chromatography (HPLC) to separate the parent drug from its metabolites.

Species Differences and Interspecies Extrapolation

The available data suggests a similar metabolic profile of this compound in rats and dogs, which also appears to be comparable to humans. However, differences in excretion patterns have been observed. For instance, biliary excretion seems to be more significant in rats following parenteral administration compared to oral administration.

It is important to note that no specific pharmacokinetic data for this compound in non-human primates was identified in the reviewed literature. Researchers should exercise caution when extrapolating data from rodent and canine models to primates, including humans, due to potential interspecies differences in drug metabolism and disposition.

Conclusion

References

The Discovery and Development of Bitolterol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Bitolterol, a selective β2-adrenergic receptor agonist, was developed as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A notable characteristic of this compound is its design as a prodrug, which is hydrolyzed in the lungs to its active metabolite, colterol. This targeted delivery and activation mechanism aimed to enhance its therapeutic index by maximizing local efficacy in the airways while minimizing systemic side effects. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical and clinical evaluation, and mechanism of action. The information is presented with a focus on experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Introduction

The development of β2-adrenergic agonists in the mid-20th century marked a significant advancement in the management of obstructive airway diseases.[1] The primary goal was to achieve selective bronchodilation without the adverse cardiovascular effects associated with non-selective beta-agonists like isoproterenol.[1] this compound emerged from this research effort as a novel prodrug designed for targeted action in the lungs.[2] This guide chronicles the scientific journey of this compound, from its chemical synthesis to its evaluation in preclinical and clinical settings.

Chemical Synthesis and Structure-Activity Relationship (SAR)

This compound is the di-p-toluate ester of N-tert-butylarterenol (colterol).[2] The synthesis of this compound involves a two-step process.

Synthesis Protocol

Step 1: Acylation of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone

In this initial step, the precursor 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone is reacted with 4-methylbenzoyl chloride. This reaction results in the esterification of the two hydroxyl groups on the phenyl ring, yielding an intermediate compound.[3]

Step 2: Reduction of the Ketone

The intermediate from the first step undergoes a reduction reaction. This reduction converts the ketone group to a secondary alcohol, resulting in the final product, this compound.

Structure-Activity Relationship

The design of this compound as a prodrug was a key aspect of its development. The ester groups at the 3 and 4 positions of the phenyl ring render the molecule inactive. These ester linkages are susceptible to hydrolysis by esterases, which are present in high concentrations in the lung tissue. This enzymatic cleavage releases the active metabolite, colterol, directly at the site of action, thereby maximizing its local therapeutic effect and minimizing systemic exposure and associated side effects.

Preclinical Development

The preclinical evaluation of this compound was crucial in establishing its pharmacological profile, including its bronchodilator activity, selectivity, and duration of action.

In Vivo Bronchodilator Activity in Guinea Pigs

Experimental Protocol:

-

Animal Model: Anesthetized male Hartley guinea pigs (300-400 g) were used. A tracheotomy was performed, and the animals were connected to a mechanical ventilator to allow for the measurement of respiratory parameters.

-

Induction of Bronchoconstriction: Bronchoconstriction was induced by the administration of a bronchoconstricting agent, such as histamine or acetylcholine, to mimic the narrowing of airways seen in asthma.

-

Drug Administration: this compound, its active metabolite colterol, and reference compounds like isoproterenol and salbutamol were administered intravenously, intraduodenally, or via aerosol.

-

Measurement of Bronchodilation: The bronchodilator effect was quantified by measuring the inhibition of the induced bronchoconstriction. Key parameters measured included total lung resistance and dynamic compliance.

Summary of Preclinical Efficacy Data:

| Compound | Route of Administration | Duration of Action | Bronchodilator/Heart Rate Ratio (Selectivity) |

| This compound | Intravenous | 10 times that of N-t-B or isoproterenol | 22 times that of isoproterenol, 6 times that of N-t-B or salbutamol |

| N-t-B (Colterol) | Intravenous | - | - |

| Isoproterenol | Intravenous | - | - |

| Salbutamol | Intraduodenal/Aerosol | - | - |

Table 1: Preclinical efficacy of this compound in anesthetized dogs. Data extracted from a 1975 study.

These preclinical studies demonstrated that this compound possessed potent and long-lasting bronchodilator activity with a significantly improved cardiovascular safety profile compared to existing agents, indicating a high degree of β2-selectivity.

Clinical Development

The clinical development program for this compound was designed to assess its safety, efficacy, and optimal dosage in patients with asthma and COPD.

Phase II: Dose-Response Studies

A key phase II study aimed to determine the optimal dose of nebulized this compound mesylate solution.

Experimental Protocol:

-

Study Design: A dose-ranging study was conducted in asthmatic patients.

-

Dosage: Six doses of this compound (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, and 3.0 mg) were administered via a closed-port, intermittent-flow nebulizer on different days.

-

Efficacy Endpoint: The primary efficacy endpoint was the increase in Forced Expiratory Volume in one second (FEV1) from baseline.

-

Safety Monitoring: Adverse effects, particularly tremor, were monitored at each dose level.

Summary of Phase II Dose-Response Data:

| Dose of this compound | Maximum Mean Increase in FEV1 | Onset of Action | Duration of Action |

| 1.0 mg - 3.0 mg | 46-50% | Within 5 minutes | At least 8 hours |

Table 2: Efficacy of different doses of nebulized this compound in asthmatic patients.

The study concluded that the optimal dose of this compound administered by this method was 1.0 mg, as higher doses did not provide a significant improvement in bronchodilator effect but were associated with an increase in adverse effects.

Phase III: Efficacy and Safety Studies

Phase III trials were conducted to compare the efficacy and safety of this compound with other established bronchodilators, such as albuterol and isoproterenol.

Experimental Protocol (Representative Study):

-

Study Design: A double-blind, parallel, single-dose study was conducted in 120 adolescent and young adult patients with moderate to severe asthma.

-

Treatment Arms:

-

This compound mesylate aerosol (three sprays, 1.11 mg)

-

Albuterol aerosol (two sprays, 180 mcg)

-

-

Efficacy Endpoint: The primary endpoint was the mean percent increase in FEV1 over baseline, measured at various time points up to 8 hours post-dose.

Summary of Comparative Efficacy Data (this compound vs. Albuterol):

| Time Post-Dose | Mean % Increase in FEV1 (this compound) | Mean % Increase in FEV1 (Albuterol) | Statistical Significance |

| Up to 8 hours | Higher than albuterol at all time points | - | - |

| 5 hours | - | Fell to 15% over baseline | - |

| 4 to 8 hours | - | - | Statistically significant difference in FEV1 increase (p < 0.1) |

| 8 hours | 20% mean increase over baseline | - | - |

Table 3: Comparison of FEV1 response between this compound and Albuterol in asthmatic patients.

These studies demonstrated that this compound had a rapid onset of action, comparable to albuterol, but a significantly longer duration of bronchodilation. Similar comparative studies with isoproterenol also showed that this compound provided similar maximum increases in FEV1 but with a significantly longer duration of action.

A retrospective study of 24 older patients with various conditions associated with reversible bronchospasm showed symptomatic improvement after treatment with inhaled this compound mesylate. In 16 patients using a metered-dose inhaler, symptoms resolved or improved in 93.8% after one month. In eight patients using a hand-held nebulizer, 75% saw improvement. Pulmonary function tests in a separate group of 16 patients showed a 10.9% improvement in FEV1 after administration of this compound.

Mechanism of Action and Signaling Pathway

This compound, through its active metabolite colterol, exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

The β2-Adrenergic Receptor Signaling Pathway

The binding of colterol to the β2-adrenergic receptor initiates a cascade of intracellular events:

-

G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately causing relaxation of the airway smooth muscle, resulting in bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

Drug Discovery and Development Workflow

The development of this compound followed a structured drug discovery and development workflow common for inhaled respiratory drugs.

Caption: General Drug Discovery and Development Workflow.

Conclusion

The discovery and development of this compound represent a significant step in the evolution of β2-adrenergic agonist therapy for obstructive airway diseases. Its innovative prodrug design successfully achieved a prolonged duration of action and an improved safety profile compared to its predecessors. Although this compound was eventually withdrawn from the market due to the advent of newer long-acting β2-agonists, the principles behind its design and the extensive preclinical and clinical data gathered during its development continue to provide valuable insights for the ongoing research and development of novel respiratory therapeutics. This technical guide serves to consolidate this knowledge for the benefit of the scientific community.

References

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

An In-Depth Technical Guide to the Degradation Pathways and Products of Bitolterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol, a bronchodilator formerly used in the treatment of asthma and other respiratory conditions, is a prodrug that undergoes metabolic activation to exert its therapeutic effect. Understanding the degradation pathways and the resulting products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical compound. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, its degradation products, and the analytical methodologies used to study these processes.

This compound's primary route of activation and degradation is through enzymatic hydrolysis. As a di-ester prodrug of colterol (N-tert-butylarterenol), it is readily converted to its active metabolite by esterases present in the body.[1][2][3] Beyond this principal metabolic pathway, other degradation routes, including oxidation, photodegradation, and thermal degradation, are plausible under various storage and handling conditions. This guide will delve into these pathways, presenting available data and outlining experimental protocols for their investigation.

Core Degradation Pathways

The chemical structure of this compound, featuring two ester linkages and a catechol-like moiety in its active form, makes it susceptible to several degradation mechanisms.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound. This process can be catalyzed by acids, bases, or enzymes (esterases).

-

Enzymatic Hydrolysis: In vivo, this compound is rapidly hydrolyzed by esterases to form its active metabolite, colterol, and p-toluic acid. This is the intended metabolic pathway for the drug's therapeutic action.

-

Acid and Base-Catalyzed Hydrolysis: Under acidic or basic conditions, the ester linkages of this compound are susceptible to cleavage.

-

Acidic Hydrolysis: In the presence of acid, the ester groups are hydrolyzed to produce colterol and p-toluic acid.

-

Basic Hydrolysis: Under basic conditions, the hydrolysis of the ester linkages also yields colterol and the salt of p-toluic acid.

-

The primary degradation product of hydrolysis is Colterol (N-tert-butylarterenol) .

Oxidative Degradation

The active metabolite of this compound, colterol, possesses a catechol-like structure which is prone to oxidation. This oxidation can be initiated by atmospheric oxygen, metal ions, or oxidizing agents such as hydrogen peroxide. The phenolic hydroxyl groups are susceptible to oxidation, potentially leading to the formation of quinone-type structures. A potential oxidative degradation product is 1-Oxo Colterol .

Photodegradation

Catecholamine derivatives can be sensitive to light. Exposure to ultraviolet (UV) or visible light may induce degradation of this compound or its active metabolite, colterol. The energy from light can lead to the formation of reactive species and subsequent degradation products. While specific photodegradation products of this compound have not been extensively documented in publicly available literature, studies on similar catecholamine compounds suggest that complex reactions can occur.

Thermal Degradation

As an ester-containing compound, this compound may be susceptible to thermal degradation at elevated temperatures. The stability of ester prodrugs can be influenced by heat, potentially leading to hydrolysis or other decomposition reactions. Specific thermal degradation products of this compound are not well-documented, but would likely involve the cleavage of the ester bonds.

Potential Degradation Products

Based on the chemical structure of this compound and its active metabolite colterol, a number of potential degradation products can be postulated.

| Degradation Product | Potential Pathway of Formation | Notes |

| Colterol (N-tert-butylarterenol) | Hydrolysis | The primary active metabolite. |

| p-Toluic Acid | Hydrolysis | By-product of ester cleavage. |

| 1-Oxo Colterol | Oxidation | Potential product from the oxidation of the catechol moiety of colterol. |

| 3-O-Methyl Colterol | Metabolism/Degradation | O-methylation is a common metabolic pathway for catecholamines. |

Experimental Protocols for Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are general protocols that can be adapted for studying this compound degradation.

General Forced Degradation Procedure

-

Sample Preparation: Prepare a stock solution of this compound mesylate in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an appropriate volume of hydrochloric acid (e.g., 0.1 N or 1 N) to the drug solution. Heat as necessary (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Add an appropriate volume of sodium hydroxide (e.g., 0.1 N or 1 N) to the drug solution. Heat as necessary (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30%) to the drug solution. Keep at room temperature or heat gently for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the drug to elevated temperatures (e.g., 60-105 °C) for a defined period.

-

Photodegradation: Expose a solution of the drug to a light source (e.g., UV lamp at 254 nm or a xenon lamp) for a defined period. A control sample should be kept in the dark.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

LC-MS/MS for Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing unknown degradation products.

-

Separation: Separate the degradation products using an HPLC system as described above.

-

Ionization: Ionize the separated components using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Mass Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ions (MS1).

-

Fragmentation: Induce fragmentation of the parent ions and analyze the resulting fragment ions (MS2 or MS/MS).

-

Structure Elucidation: Propose the structures of the degradation products by interpreting the fragmentation patterns.

Conclusion

The primary degradation pathway of this compound is hydrolysis, leading to the formation of its active metabolite, colterol. However, under forced conditions, other degradation pathways, including oxidation, photodegradation, and thermal degradation, are possible, primarily affecting the active colterol moiety. A thorough understanding of these pathways and the resulting degradation products is essential for the development of stable formulations and reliable analytical methods. The experimental protocols outlined in this guide provide a framework for researchers to investigate the degradation of this compound and to ensure the quality and safety of any related pharmaceutical products. Further research involving comprehensive forced degradation studies and advanced analytical techniques like LC-MS/MS is necessary to fully characterize the degradation profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 3. This compound mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Bitolterol using a Stability-Indicating HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Bitolterol using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. This method is suitable for the determination of this compound in pharmaceutical dosage forms and can be adapted for pharmacokinetic studies.

Introduction

This compound is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases.[1] It is a pro-drug that is hydrolyzed by esterases in the body to its active form, colterol.[1] Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, formulation development, and for assessing its pharmacokinetic profile. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of pharmaceuticals.

This application note describes a stability-indicating reversed-phase ion-pairing HPLC method for the quantification of this compound Mesylate, particularly in aerosol dosage forms.[2] The method is designed to separate this compound from its degradation products, ensuring accurate measurement of the active pharmaceutical ingredient (API).[2]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents

-

This compound Mesylate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Sodium 1-heptanesulfonate (for ion-pairing)

-

Phosphoric acid or other suitable acid for pH adjustment

-

Mobile phase filter (0.45 µm)

-

Sample filters (0.45 µm)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

A reversed-phase C18 column (e.g., ODS-3, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2]

-

Data acquisition and processing software.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below. These conditions are based on established methods for β2-agonists and may be optimized for specific applications.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (ODS), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent like sodium 1-heptanesulfonate. The exact ratio should be optimized for best separation. A common starting point is a mixture in the range of 30:70 to 70:30 (v/v). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| UV Detection Wavelength | 220 nm |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Mesylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

Preparation of Sample Solutions (from Aerosol Dosage Form)

The following is a general procedure and may need to be adapted based on the specific formulation.

-

Actuate a known number of doses from the aerosol into a suitable container with a known volume of solvent (e.g., mobile phase) to trap the drug.

-

Sonicate the solution for 15 minutes to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and dilute to a final concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections. |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Accuracy | Percent recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (%RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for this compound should be well-resolved from any degradation products or excipients. |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition, pH, and flow rate. |

Data Presentation

The following tables illustrate how quantitative data from method validation studies should be presented.

Table 1: System Suitability Parameters

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | 5500 | > 2000 |

| %RSD of Peak Areas (n=6) | 0.8% | < 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 20 | 304,680 |

| 50 | 761,700 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.95 | 99.4 |

| 100% | 10 | 10.08 | 100.8 |

| 120% | 12 | 11.92 | 99.3 |

| Average Recovery | 99.8% |

Table 4: Precision Data

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 10 | 0.9 | 1.2 |

| 20 | 0.7 | 1.0 |

| 50 | 0.5 | 0.8 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical flow of the HPLC analysis.

References

Application Note: Quantitative Analysis of Bitolterol and its Metabolites in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bitolterol is a β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other obstructive airway diseases. It is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active compound.[1][2] this compound is hydrolyzed by esterases, particularly in the lung, to its active metabolite, colterol (N-t-butylarterenol).[3][4] The prolonged action of this compound is attributed to its gradual release and subsequent hydrolysis. To support pharmacokinetic, pharmacodynamic, and toxicology studies, a robust and sensitive analytical method is required for the simultaneous quantification of this compound and its major metabolites in biological matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Metabolic Pathway of this compound

This compound undergoes a two-step metabolic process. First, it is hydrolyzed by esterase enzymes to form the active β2-agonist, colterol. Colterol's pharmacological activity is then terminated through two primary pathways: conjugation (primarily glucuronidation) and 3-O-methylation by catechol-O-methyltransferase (COMT) to form N-t-butylmetarterenol.

Experimental Protocols

This protocol provides a general framework for the analysis of this compound and its metabolites from plasma. Optimization may be required for other biological matrices.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a streamlined alternative to traditional liquid-liquid extraction (LLE), offering high analyte recovery and reduced emulsion formation. For the analysis of conjugated metabolites, an enzymatic hydrolysis step is included.

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard (IS) Spiking: Spike 200 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled analogue of colterol).

-

Enzymatic Hydrolysis (for total analyte quantification):

-

Add 50 µL of ammonium acetate buffer (pH 5.2).

-

Add 10 µL of β-glucuronidase enzyme solution.

-

Vortex briefly and incubate at 37°C for 4-16 hours to cleave glucuronide conjugates.

-

-

Protein Precipitation/Dilution: Add 600 µL of 0.1% formic acid in water to the plasma sample (hydrolyzed or non-hydrolyzed). Vortex for 30 seconds. This step both precipitates proteins and prepares the sample for SLE.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet precipitated proteins.

-

SLE Loading: Load the supernatant onto a Supported Liquid Extraction plate or cartridge and allow the aqueous phase to absorb into the support material for 5 minutes.

-

Analyte Elution: Elute the analytes by passing an immiscible organic solvent (e.g., 1 mL of Dichloromethane:Isopropanol 98:2 v/v) through the SLE support. Collect the eluate.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reversed-phase UPLC/HPLC system is used to achieve chromatographic separation of the parent drug and its metabolites.

| Parameter | Condition |

| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290) |

| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

Table 1: Example Liquid Chromatography Conditions. Gradient and mobile phases should be optimized for specific instrumentation.

Mass Spectrometry (MS) Method

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Parameter | Setting |

| MS System | Triple Quadrupole MS (e.g., SCIEX 7500, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 1.0 - 4.5 kV |

| Source Temperature | 140 - 150 °C |

| Desolvation Temp. | 500 - 600 °C |

| Desolvation Gas Flow | 1000 L/Hr |

| Collision Gas | Argon |

Table 2: General Mass Spectrometry Source Conditions.

Data Presentation and Quantitative Analysis

Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRMs) for each analyte and the internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples is determined.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| This compound | 454.2 | 224.1 | 25 | 40 |

| (Qualifier) | 454.2 | 119.1 | 35 | 40 |